Propyl nicotinate chemical structure and properties
Propyl nicotinate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl nicotinate, the propyl ester of nicotinic acid (niacin or vitamin B3), is a compound of interest in pharmaceutical and cosmetic research due to its vasodilatory and rubefacient properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, synthesis, and biological activity of propyl nicotinate. The information is presented to support research and development activities involving this compound. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided.
Chemical Structure and Identification
Propyl nicotinate is an aromatic ester characterized by a pyridine ring substituted with a propoxycarbonyl group at the 3-position.
Systematic Name: Propyl pyridine-3-carboxylate[1] Synonyms: Nicotinic acid propyl ester, n-propyl nicotinate[1]
Figure 1: Chemical structure of propyl nicotinate.
Physicochemical Properties
A summary of the key physicochemical properties of propyl nicotinate is presented in Table 1. The data has been compiled from various chemical databases and literature sources.
Table 1: Physicochemical Properties of Propyl Nicotinate
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [2][3] |
| Molecular Weight | 165.19 g/mol | [1] |
| CAS Registry Number | 7681-15-4 | |
| Appearance | Solid | |
| Boiling Point | 235 °C | |
| Density | 1.075 g/cm³ | |
| LogP (Octanol/Water) | 1.648 (Calculated) | |
| Water Solubility | log10WS = -2.32 (Calculated, mol/L) | |
| IUPAC InChI | InChI=1S/C9H11NO2/c1-2-6-12-9(11)8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 | |
| IUPAC InChIKey | CLAOCVVWIKGTOP-UHFFFAOYSA-N | |
| SMILES | CCCOC(=O)c1cccnc1 |
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of propyl nicotinate. While experimental spectra for propyl nicotinate are not widely available in public databases, the following sections provide predicted data and analysis based on known spectral information of similar compounds.
Infrared (IR) Spectroscopy
The NIST WebBook provides access to the gas-phase IR spectrum of propyl nicotinate. Key characteristic peaks are expected for the carbonyl stretch of the ester, C-O stretching, and aromatic C-H and C=C/C=N stretching vibrations.
Table 2: Predicted IR Spectral Data for Propyl Nicotinate
| Wavenumber (cm⁻¹) | Assignment |
| ~1720 | C=O (ester) stretch |
| ~1280 | C-O (ester) stretch |
| ~3100-3000 | Aromatic C-H stretch |
| ~1600, ~1480 | Aromatic C=C and C=N stretch |
| ~2970-2850 | Aliphatic C-H stretch |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure of propyl nicotinate and typical chemical shifts for similar compounds, a predicted ¹H NMR spectrum is described in Table 3.
Table 3: Predicted ¹H NMR Spectral Data for Propyl Nicotinate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.2 | s | 1H | H2 (Pyridine) |
| ~8.8 | d | 1H | H6 (Pyridine) |
| ~8.3 | dt | 1H | H4 (Pyridine) |
| ~7.4 | dd | 1H | H5 (Pyridine) |
| ~4.3 | t | 2H | -O-CH₂ -CH₂-CH₃ |
| ~1.8 | sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| ~1.0 | t | 3H | -O-CH₂-CH₂-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹³C NMR chemical shifts for propyl nicotinate are listed in Table 4.
Table 4: Predicted ¹³C NMR Spectral Data for Propyl Nicotinate
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (ester) |
| ~153 | C6 (Pyridine) |
| ~151 | C2 (Pyridine) |
| ~137 | C4 (Pyridine) |
| ~126 | C3 (Pyridine) |
| ~123 | C5 (Pyridine) |
| ~67 | -O-CH₂ -CH₂-CH₃ |
| ~22 | -O-CH₂-CH₂ -CH₃ |
| ~10 | -O-CH₂-CH₂-CH₃ |
Mass Spectrometry (MS)
The electron ionization mass spectrum of propyl nicotinate is expected to show a molecular ion peak (M⁺) at m/z = 165. Key fragmentation patterns would likely involve the loss of the propoxy group or parts of the propyl chain.
Table 5: Predicted Mass Spectrometry Fragmentation for Propyl Nicotinate
| m/z | Fragment |
| 165 | [M]⁺ |
| 123 | [M - C₃H₆]⁺ |
| 106 | [Pyridine-3-carbonyl]⁺ |
| 78 | [Pyridine]⁺ |
Experimental Protocols
Synthesis of Propyl Nicotinate
Propyl nicotinate can be synthesized via several standard esterification methods. Two common and effective methods are Fischer esterification and transesterification.
This method involves the acid-catalyzed reaction of nicotinic acid with n-propanol.
Figure 2: Fischer esterification workflow for propyl nicotinate synthesis.
Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine nicotinic acid (1 equivalent), excess n-propanol (which also serves as the solvent, ~5-10 equivalents), and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
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Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Workup: After cooling to room temperature, slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
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Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude propyl nicotinate by vacuum distillation or column chromatography on silica gel.
This method involves the reaction of an alkyl nicotinate (e.g., methyl or ethyl nicotinate) with n-propanol in the presence of a catalyst.
Protocol (Adapted from a similar procedure):
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Reaction Setup: In a flask equipped for distillation, combine methyl or ethyl nicotinate (1 equivalent), n-propanol (excess), and a catalytic amount of a suitable catalyst (e.g., sodium methoxide or p-toluenesulfonic acid).
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Reaction: Heat the mixture to facilitate the transesterification and distill off the lower-boiling alcohol byproduct (methanol or ethanol) to drive the equilibrium towards the product.
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Workup and Purification: Once the reaction is complete, the excess n-propanol can be removed by distillation. The remaining crude propyl nicotinate is then purified by vacuum distillation.
Biological Activity and Mechanism of Action
Propyl nicotinate, like other nicotinic acid esters, is known for its ability to cause cutaneous vasodilation, leading to a reddening of the skin, an effect known as rubefacient. This property is utilized in some topical preparations for the relief of muscle and joint pain.
The mechanism of action is believed to involve the local release of prostaglandins, particularly prostaglandin D₂ (PGD₂) and prostaglandin E₂ (PGE₂). Upon topical application, propyl nicotinate penetrates the skin and is hydrolyzed to nicotinic acid. The nicotinic acid then interacts with receptors on skin cells, such as Langerhans cells and keratinocytes, stimulating the synthesis and release of prostaglandins. These prostaglandins then act on the smooth muscle of dermal blood vessels, causing them to relax and leading to increased blood flow and the characteristic flushing and warming sensation.
Figure 3: Proposed signaling pathway for propyl nicotinate-induced vasodilation.
Safety and Handling
Propyl nicotinate is an irritant to the skin and eyes. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
Propyl nicotinate is a nicotinic acid ester with well-documented vasodilatory effects, making it a compound of interest for topical pharmaceutical and cosmetic applications. This guide has provided a comprehensive overview of its chemical structure, properties, synthesis, and mechanism of action to aid researchers in their work with this molecule. Further experimental validation of the predicted spectroscopic and solubility data is encouraged for precise analytical and formulation development.
